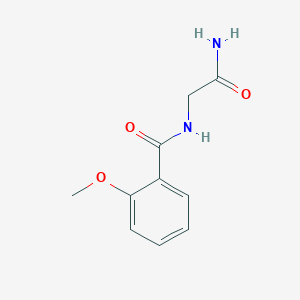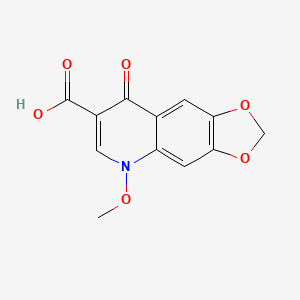
Miloxacin
Übersicht
Beschreibung
Miloxacin ist ein synthetisches Chinolon-Antibiotikum, das für seine starke antibakterielle Aktivität bekannt ist. Es ist chemisch als 5,8-Dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo[4,5-g]chinolin-7-carbonsäure identifiziert . Diese Verbindung wurde auf ihre Wirksamkeit gegen eine Vielzahl von gramnegativen Bakterien untersucht, was sie zu einem wertvollen Mittel bei der Behandlung von bakteriellen Infektionen macht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine übliche Methode beinhaltet die Reaktion von (N,N)-Dimethylaminoethylacrylat mit Aminopropanolen in Methylbenzol, gefolgt von der Zugabe einer Lewis-Base als Katalysator und Trimethylchlorsilan zum Schutz von Hydroxyl- und Amidgruppen . Die Reaktion verläuft mit der Zugabe von (2,3,4,5)-Tetrafluorbenzoylchlorid, gefolgt von Säurewäsche und Entfernung der Schutzgruppen. Das Endprodukt wird durch Hydrolyse und Reaktion mit N-Methylpiperazin in Dimethylsulfoxid (DMSO) unter Verwendung von Triethylamin als Säurebinder erhalten .
Vorbereitungsmethoden
The synthesis of miloxacin involves several steps. One common method includes the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of lewis base as a catalyst and trimethylchlorosilane to protect hydroxyl and amido groups . The reaction proceeds with the addition of (2,3,4,5)-tetrafluorobenzoyl chloride, followed by acid washing and removal of protecting groups. The final product is obtained through hydrolysis and reaction with N-methyl piperazine in dimethylsulfoxide (DMSO) using triethylamine as an acid-binding agent .
Analyse Chemischer Reaktionen
Miloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Chinolonringstruktur verändern.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Alkylgruppen, die zur Bildung verschiedener Analoga führen.
Wissenschaftliche Forschungsanwendungen
Miloxacin wurde ausgiebig auf seine antibakteriellen Eigenschaften untersucht. Es hat eine signifikante Aktivität gegen gramnegative Bakterien wie Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis und Serratia marcescens gezeigt . Seine Wirksamkeit ist vergleichbar mit der von Oxolinsäure und Nalidixsäure, was es zu einer wertvollen Verbindung bei der Behandlung von bakteriellen Infektionen macht . Darüber hinaus wurde this compound auf seine potenzielle Verwendung bei der Behandlung von Gallenwegsinfektionen untersucht, da es stark in die Galle ausgeschieden wird .
Wirkmechanismus
Die bakterizide Wirkung von this compound beruht auf der Hemmung der Enzyme Topoisomerase II (DNA-Gyrase) und Topoisomerase IV . Diese Enzyme sind für die Replikation, Transkription und Reparatur bakterieller DNA unerlässlich. Durch die Hemmung dieser Enzyme stoppt this compound effektiv die bakterielle Zellteilung und das Wachstum .
Wirkmechanismus
The bactericidal action of miloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound effectively halts bacterial cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Miloxacin ähnelt anderen Chinolon-Antibiotika wie Oxolinsäure und Nalidixsäure. Es zeigt eine stärkere Aktivität gegen bestimmte gramnegative Bakterien und Anaerobier . Die einzigartige Struktur von this compound mit seinen Methoxy- und Dioxolo-Gruppen trägt zu seinen unterschiedlichen antibakteriellen Eigenschaften bei . Weitere ähnliche Verbindungen sind Moxifloxacin und Ofloxacin, die ebenfalls auf DNA-Gyrase und Topoisomerase IV abzielen, sich aber in ihrer chemischen Struktur und ihrem Wirkungsspektrum unterscheiden .
Eigenschaften
IUPAC Name |
5-methoxy-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYZRZVRIPTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190563 | |
| Record name | Miloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37065-29-5 | |
| Record name | Miloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37065-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037065295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MILOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM4W7043SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)
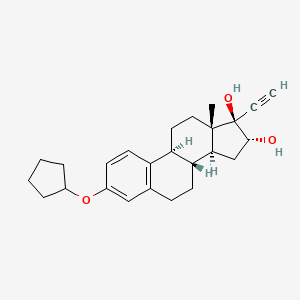

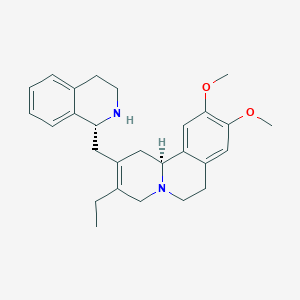

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)
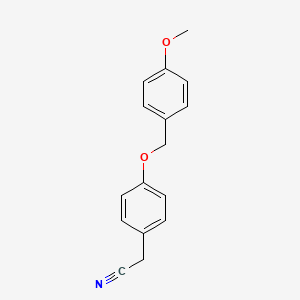
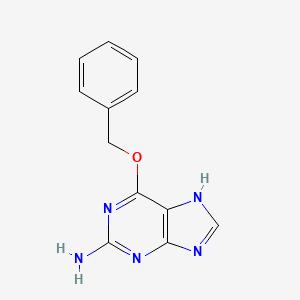

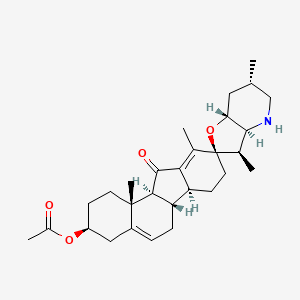
![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)
